An In-Depth Technical Guide to 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone
An In-Depth Technical Guide to 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone
CAS Number: 129604-27-9
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone, a fluorinated aromatic ketone of significant interest in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's synthesis, properties, and potential applications.
Introduction and Core Chemical Properties
1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone is a specialty chemical intermediate characterized by a trifluoromethoxy group and a chlorine atom on the phenyl ring. The presence of these halogenated substituents significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability and binding affinity to biological targets.[2][3] Its unique properties make it a desirable feature in modern drug design.
Table 1: Physicochemical Properties of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone
| Property | Value | Source |
| CAS Number | 129604-27-9 | [4] |
| Molecular Formula | C9H6ClF3O2 | [5][6] |
| Molecular Weight | 238.59 g/mol | [5] |
| IUPAC Name | 1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone | |
| Synonyms | 3-Chloro-4-(trifluoromethoxy)acetophenone, 3'-Chloro-4'-trifluoromethoxyacetophenone | [5] |
| Physical Form | Liquid | [5] |
| Purity | Typically ≥98% | [5] |
| InChI Key | BUSQQCHYIYPNTO-UHFFFAOYSA-N | [5] |
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The most logical and industrially scalable method for the synthesis of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone is through a Friedel-Crafts acylation reaction.[7][8][9] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1-chloro-2-(trifluoromethoxy)benzene, with an acylating agent in the presence of a Lewis acid catalyst.
Reaction Mechanism and Rationale for Experimental Choices
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of reagents and conditions is critical for achieving high yield and purity.
-
Starting Material: 1-chloro-2-(trifluoromethoxy)benzene is the logical precursor. The directing effects of the chloro and trifluoromethoxy groups will influence the position of acylation.
-
Acylating Agent: Acetyl chloride or acetic anhydride are common and effective acylating agents for introducing the ethanone moiety.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl3), is required to generate the acylium ion from the acylating agent.[9] The amount of catalyst is crucial; typically, slightly more than one equivalent is used as it complexes with the product ketone.
-
Solvent: An inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is used to dissolve the reactants and facilitate the reaction.
-
Temperature Control: The reaction is typically started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then warmed to room temperature or gently heated to drive the reaction to completion.
Proposed Experimental Protocol
The following is a representative protocol for the synthesis of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone based on established Friedel-Crafts acylation procedures.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: The mixture is cooled to 0 °C in an ice bath. Acetyl chloride (1.05 equivalents) is added dropwise via the dropping funnel.
-
Addition of Substrate: 1-chloro-2-(trifluoromethoxy)benzene (1.0 equivalent) is then added dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone.
Synthesis Workflow Diagram
Caption: A typical analytical workflow for the characterization of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone.
Biological Activity and Potential Signaling Pathways
Currently, there is no specific data in the public domain detailing the biological activity or the signaling pathways directly modulated by 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone. However, the presence of the trifluoromethyl group in many bioactive molecules suggests that derivatives of this compound could potentially exhibit a range of activities. [1][10]For instance, trifluoromethyl-containing compounds have been investigated for their antimicrobial and anticancer properties. [11]Further research, such as high-throughput screening and medicinal chemistry campaigns, would be necessary to elucidate any potential biological effects of molecules derived from this intermediate.
Conclusion
1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone is a valuable fluorinated building block with significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Its synthesis is accessible through established methods like Friedel-Crafts acylation, and its characterization can be robustly achieved using standard analytical techniques. While its direct biological applications are yet to be explored, its structural motifs are highly relevant to modern chemical research and development. This guide provides a foundational understanding for scientists and researchers working with this and related compounds.
References
- Cialdella, P., et al. (2010). Organic Process Research & Development, 14(4), 859-865.
-
OSTI.GOV. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
- Google Patents. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Qingmu Pharmaceutical. (n.d.). 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone. [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]
-
ResearchGate. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]
-
PubChemLite. (n.d.). 1-(3-chloro-4-(trifluoromethoxy)phenyl)ethanone (C9H6ClF3O2). [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
- Google Patents. (n.d.). Process to prepare 1- (3,5-dichlorophenyl)
- Google Patents. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
ResearchGate. (2022). 1D 19 F-NMR spectrum of 300 mM... [Link]
-
ResearchGate. (2014). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. rsc.org [rsc.org]
- 5. 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone [cymitquimica.com]
- 6. PubChemLite - 1-(3-chloro-4-(trifluoromethoxy)phenyl)ethanone (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues | MDPI [mdpi.com]
- 11. Buy 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone [smolecule.com]
